2-(3-Methylphenyl)quinazolin-4-ol is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This specific compound, identified by the Chemical Abstracts Service registry number 18818-40-1, is noted for its promising properties in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
The compound is classified under quinazolines, which are characterized by a fused benzene and pyrimidine ring structure. These compounds are known for their role as bioactive molecules in various pharmacological contexts, including anticancer, antimicrobial, and anti-inflammatory activities . The structural uniqueness of 2-(3-Methylphenyl)quinazolin-4-ol arises from the presence of a 3-methylphenyl substituent at the second position of the quinazoline ring.
The synthesis of 2-(3-Methylphenyl)quinazolin-4-ol typically involves a condensation reaction between anthranilic acid derivatives and appropriate aldehydes or ketones. A common synthetic route employs 3-methylbenzaldehyde and anthranilic acid in the presence of acetic anhydride as a catalyst. This method facilitates the formation of the quinazoline ring through cyclization after the initial condensation.
Alternative Synthesis Techniques:
The molecular formula of 2-(3-Methylphenyl)quinazolin-4-ol is C15H13N3O. The compound features:
Key Structural Data:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of synthesized compounds .
2-(3-Methylphenyl)quinazolin-4-ol is involved in various chemical reactions, which include:
Common Reagents:
The mechanism of action for 2-(3-Methylphenyl)quinazolin-4-ol involves its interaction with specific molecular targets within biological systems. Notably, it may inhibit tyrosine kinases that play crucial roles in signaling pathways associated with cancer cell proliferation. The compound's ability to modulate these pathways underscores its potential therapeutic applications in oncology .
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations, making it versatile for synthetic applications .
2-(3-Methylphenyl)quinazolin-4-ol has diverse applications in scientific research:
2-(3-Methylphenyl)quinazolin-4-ol is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₁₂N₂O (molecular weight: 236.27 g/mol). It features a quinazolin-4-ol core substituted at the 2-position with a 3-methylphenyl group. This structural motif confers unique electronic properties due to the electron-donating methyl group on the meta-position of the phenyl ring, influencing the compound’s planarity and dipole moment (3.6 D) [1] [3].
The quinazolin-4-ol scaffold exists in a tautomeric equilibrium between the 4-ol and 4-one forms, impacting its hydrogen-bonding capacity and binding affinity to biological targets. Crystallographic studies reveal that the methyl group induces steric and electronic effects, altering the dihedral angle between the quinazoline ring and the phenyl substituent (typically 45–75°) [3] [7]. This angle modulates interactions with hydrophobic enzyme pockets, as observed in antimicrobial and anticancer contexts [10].
Table 1: Molecular Attributes of 2-(3-Methylphenyl)quinazolin-4-ol
Property | Value |
---|---|
CAS Registry Number | Not Assigned¹ |
Molecular Formula | C₁₅H₁₂N₂O |
Exact Mass | 236.095 g/mol |
Topological Polar Surface Area | 44.5 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Table 2: Spectral Characterization
Technique | Key Features |
---|---|
UV-Vis | λₘₐₓ: 245 nm (quinazoline π→π* transition) |
¹H NMR (DMSO-d₆) | δ 8.20 (s, H-5), δ 7.85 (m, H-2'/6'), δ 2.40 (s, CH₃) |
IR (KBr) | 3200 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=O stretch) |
¹ No CAS assigned in PubChem records [1]
Quinazolinone derivatives emerged as privileged scaffolds in medicinal chemistry following the discovery of natural quinazoline alkaloids (e.g., febrifugine) in the mid-20th century. The first synthetic derivatives gained prominence in the 1970s with the development of prazosin, an α₁-adrenoceptor antagonist for hypertension, highlighting the 4-aminoquinazoline pharmacophore [2] [10]. Subsequent innovations focused on:
Table 3: Evolution of Key Quinazolinone Pharmacophores
Era | Key Compound | Therapeutic Target | Structural Innovation |
---|---|---|---|
1970s | Prazosin | α₁-Adrenoceptor | 4-Amino-2-furoylpiperazine substitution |
1990s | Raltitrexed | Thymidylate synthase | 6,7-Dimethoxy substitution |
2000s | Gefitinib | EGFR tyrosine kinase | 4-Anilino-3-chloro substitution |
2020s | H₂S-Donor hybrids [5] | EGFR T790M/L858R mutations | 6/7-Morpholino + dithiolethione |
Substituent positioning on quinazolin-4-ols critically modulates bioactivity through steric, electronic, and pharmacokinetic effects:
Position 2 (C-2):Aryl substitutions (e.g., 3-methylphenyl) enhance antimicrobial potency by promoting hydrophobic interactions with bacterial cell wall enzymes. Derivatives bearing 3-methylphenyl exhibit 1.5–2× higher activity against S. aureus than unsubstituted analogs due to optimized van der Waals contacts [3] [10]. Conversely, aliphatic chains at C-2 reduce bioactivity.
Position 3 (N-3):Alkylation (e.g., methyl, ethyl acetate) prevents lactam-lactim tautomerism, stabilizing the keto form essential for hydrogen bonding with fungal targets. N-3 ethyl acetate-substituted quinazolin-4-ols show 80% inhibition of Candida albicans at 50 μM [10].
Positions 6 and 8:Electron-withdrawing groups (EWGs), particularly halogens, increase electrophilicity and DNA intercalation potential. 6,8-Diiodo derivatives exhibit IC₅₀ values of 18 μM against MRSA versus 103 μM for non-halogenated analogs [10] [8].
Table 4: Impact of Substituents on Bioactivity
Substituent Position | Group | Biological Effect | Potency Enhancement |
---|---|---|---|
C-2 | 3-Methylphenyl | Antibacterial (Gram-positive) | 2× vs. phenyl analog |
C-6/C-8 | Iodine | DNA gyrase inhibition | IC₅₀: 18 μM (MRSA) |
N-3 | Ethyl acetate | Antifungal (disrupts ergosterol synthesis) | 80% inhibition at 50 μM |
C-7 | Methoxy | Anticancer (kinase binding) | GI₅₀: 0.008 μM (EGFR) |
The 3-methylphenyl group at C-2 uniquely balances hydrophobicity and steric bulk. Meta-methylation improves cell membrane permeability compared to ortho- or para-isomers, as evidenced by 30% higher accumulation in P. aeruginosa biofilms [7] [10]. Quantum mechanical calculations indicate the meta-methyl group reduces electron density on the quinazoline N-1 atom (Mulliken charge: −0.32 vs. −0.28 for unsubstituted), facilitating nucleophilic attack on bacterial topoisomerases [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: